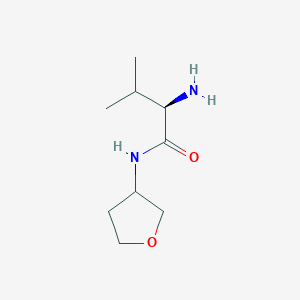![molecular formula C12H15F2N B12089682 (Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)
(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine,” also known by its systematic name N-(cyclopropylmethyl)-2-(3,5-difluorophenyl)ethan-1-amine , is a chemical compound with the molecular formula C₁₂H₁₅F₂N. Let’s break down its structure:
- The cyclopropylmethyl group (cyclopropylmethyl) is attached to the nitrogen atom.
- The 3,5-difluorophenyl group (2-(3,5-difluorophenyl)ethyl) is connected to the amino group.
This compound exhibits interesting properties due to its unique structural features.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of cyclopropylmethylamine with 3,5-difluorobenzaldehyde. The reaction proceeds through reductive amination, resulting in the formation of the target compound.
Reaction Conditions::- Reactants: Cyclopropylmethylamine, 3,5-difluorobenzaldehyde
- Solvent: Organic solvent (e.g., ethanol, methanol)
- Catalyst: Reducing agent (e.g., sodium borohydride)
- Temperature: Room temperature or slightly elevated
- Isolation: Purification via column chromatography or recrystallization
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers may employ continuous flow processes or batch reactions to produce this compound efficiently.
Análisis De Reacciones Químicas
Reactivity::
- Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding imines or amides.
- Reduction: Reduction of the imine group can regenerate the primary amine.
- Substitution: Nucleophilic substitution reactions may occur at the amino group.
- Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides)
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Formation of an imine or amide
- Reduction: Regeneration of the primary amine
- Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development, targeting specific receptors or enzymes.
Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.
Material Science: Incorporation into polymers or materials with desired properties.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. For instance:
- In drug development, it may interact with specific protein targets, modulating cellular pathways.
- In agrochemicals, it could disrupt pest metabolism or growth.
Comparación Con Compuestos Similares
While there are related compounds, the unique combination of cyclopropylmethyl and 3,5-difluorophenyl moieties sets this compound apart. Similar compounds include [3-(cyclopropylmethoxy)propyl][1-(2,5-difluorophenyl)ethyl]amine , which shares some structural features.
Propiedades
Fórmula molecular |
C12H15F2N |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-2-(3,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C12H15F2N/c13-11-5-10(6-12(14)7-11)3-4-15-8-9-1-2-9/h5-7,9,15H,1-4,8H2 |
Clave InChI |
WQLMREPBBYAQKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNCCC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)
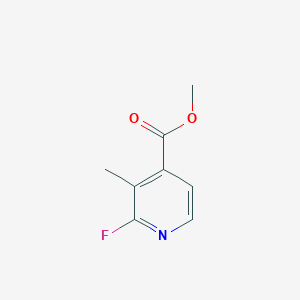
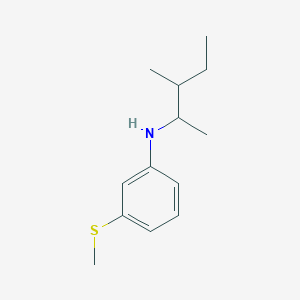

![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)
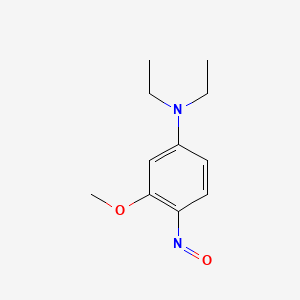
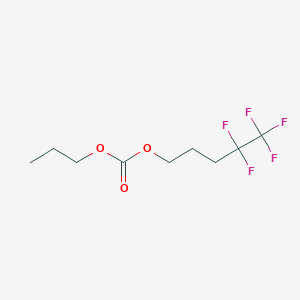
![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
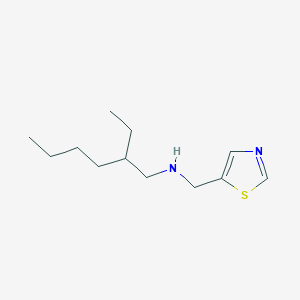
![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)

